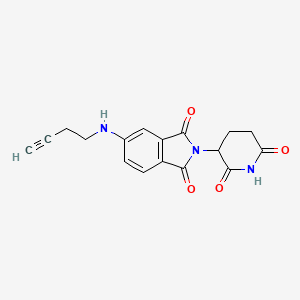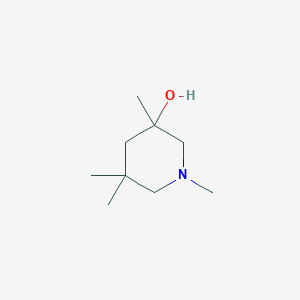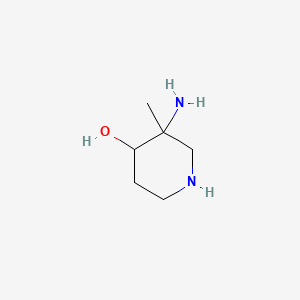
3-Amino-3-methyl-piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-methyl-piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . The compound this compound features a six-membered ring with one nitrogen atom and a hydroxyl group at the fourth position, making it a valuable building block for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methyl-piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions, which allow for efficient and scalable synthesis. These methods utilize readily available starting materials and catalysts to produce the compound in high yields and purity .
化学反応の分析
Types of Reactions
3-Amino-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
3-Amino-3-methyl-piperidin-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Amino-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV-1 into cells . The compound’s structure allows it to form strong interactions with its targets, leading to inhibition of their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, which lacks the amino and hydroxyl groups.
3-Amino-piperidine: Similar structure but without the methyl and hydroxyl groups.
4-Hydroxy-piperidine: Lacks the amino and methyl groups.
Uniqueness
3-Amino-3-methyl-piperidin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
3-amino-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4,7H2,1H3 |
InChIキー |
HSRKPUZTNWGNIK-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCC1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


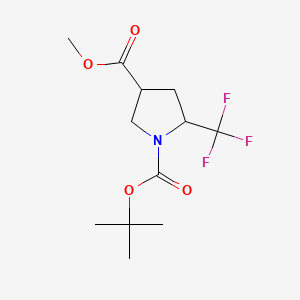
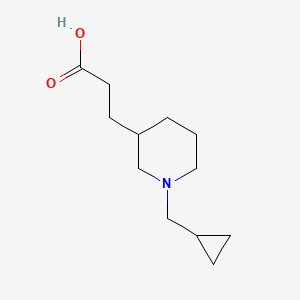
![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)
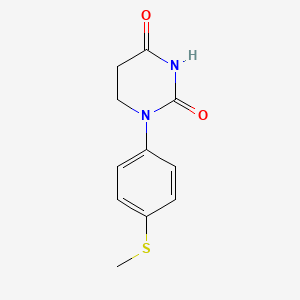

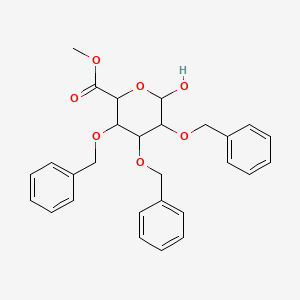
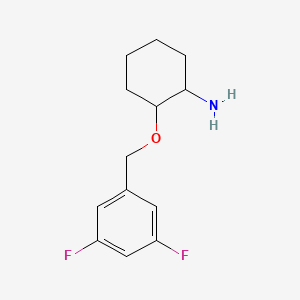
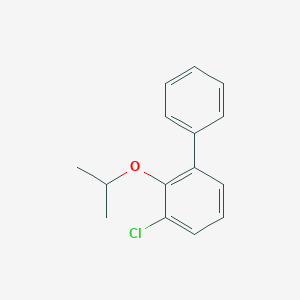
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
